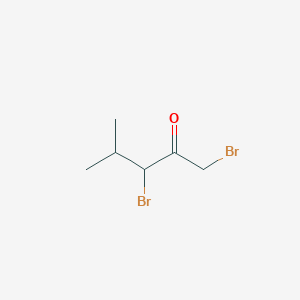
1,3-Dibromo-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-4-methylpentan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of two bromine atoms and a methyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-4-methylpentan-2-one can be synthesized through the bromination of 4-methyl-2-pentanone. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pentanone molecule.
Industrial Production Methods
In an industrial setting, the production of 1,3-dibromo-4-methyl-2-pentanone may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-4-methylpentan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The compound can be reduced to form 4-methyl-2-pentanone by using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of 1,3-dibromo-4-methyl-2-pentanone can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of 4-methyl-2-pentanone derivatives with different functional groups.
Reduction: Formation of 4-methyl-2-pentanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1,3-Dibromo-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-4-methyl-2-pentanone involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-2-pentanone: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-2-pentanone: Similar backbone but lacks the bromine atoms.
1,3-Dibromo-4-methyl-2-butanone: Similar structure but with a shorter carbon chain.
Uniqueness
1,3-Dibromo-4-methylpentan-2-one is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
Propiedades
Número CAS |
1577-29-3 |
|---|---|
Fórmula molecular |
C6H10Br2O |
Peso molecular |
257.95 g/mol |
Nombre IUPAC |
1,3-dibromo-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Br2O/c1-4(2)6(8)5(9)3-7/h4,6H,3H2,1-2H3 |
Clave InChI |
HMEBPZUIUZXVFU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)CBr)Br |
SMILES canónico |
CC(C)C(C(=O)CBr)Br |
Sinónimos |
1,3-Dibromo-4-methyl-2-pentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















